molecular formula C9H10ClNO2 B13405886 2-Amino-6-chlorobenzyl acetate

2-Amino-6-chlorobenzyl acetate

Cat. No.: B13405886
M. Wt: 199.63 g/mol
InChI Key: RDJJOBAJEUYBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chlorobenzyl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products. This compound is characterized by the presence of an amino group (-NH2) and a chlorine atom attached to a benzene ring, along with an acetate ester group. The unique combination of these functional groups makes this compound an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chlorobenzyl acetate typically involves the esterification of 2-Amino-6-chlorobenzyl alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

[ \text{2-Amino-6-chlorobenzyl alcohol} + \text{Acetic acid} \rightarrow \text{this compound} + \text{Water} ]

Alternatively, the compound can be synthesized using acetic anhydride:

[ \text{2-Amino-6-chlorobenzyl alcohol} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chlorobenzyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form 2-Amino-6-chlorobenzyl alcohol and acetic acid.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can catalyze the reaction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.

Major Products Formed

    Hydrolysis: 2-Amino-6-chlorobenzyl alcohol and acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitro or nitroso derivatives of this compound.

Scientific Research Applications

2-Amino-6-chlorobenzyl acetate has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and amidases.

    Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-chlorobenzyl acetate depends on its interaction with specific molecular targets. For example, in biological systems, the compound may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of 2-Amino-6-chlorobenzyl alcohol and acetic acid. The amino group can also participate in hydrogen bonding and other interactions with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chlorobenzyl alcohol: Similar structure but lacks the ester group.

    2-Amino-6-chlorobenzoic acid: Contains a carboxylic acid group instead of an ester group.

    2-Amino-6-chlorobenzamide: Contains an amide group instead of an ester group.

Uniqueness

2-Amino-6-chlorobenzyl acetate is unique due to the presence of both an amino group and an ester group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

(2-amino-6-chlorophenyl)methyl acetate

InChI

InChI=1S/C9H10ClNO2/c1-6(12)13-5-7-8(10)3-2-4-9(7)11/h2-4H,5,11H2,1H3

InChI Key

RDJJOBAJEUYBFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C=CC=C1Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.